1-(3,4-dimethylbenzoyl)azepane
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Overview
Description
1-(3,4-Dimethylbenzoyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzoyl group substituted with two methyl groups at the 3 and 4 positions, attached to an azepane ring. Azepane derivatives are known for their diverse applications in synthetic chemistry, biology, and medicine due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzoyl)azepane can be achieved through various synthetic routes. One common method involves the acylation of azepane with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzoyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Substitution: The azepane ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
1-(3,4-Dimethylbenzoyl)azepane has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzoyl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biological processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound of 1-(3,4-dimethylbenzoyl)azepane, known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Oxepane: A seven-membered ring containing an oxygen atom, used in the synthesis of bioactive compounds.
Uniqueness
This compound is unique due to the presence of the 3,4-dimethylbenzoyl group, which imparts specific chemical and biological properties. This structural modification can enhance the compound’s stability, reactivity, and potential bioactivity compared to other azepane derivatives.
Properties
IUPAC Name |
azepan-1-yl-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-8-14(11-13(12)2)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKHICJPNCULHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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